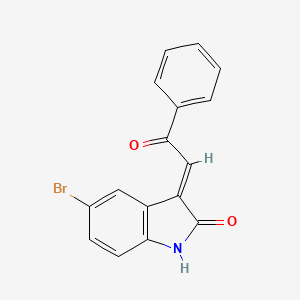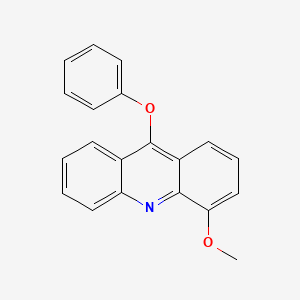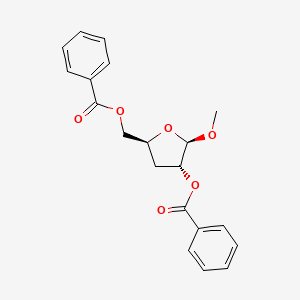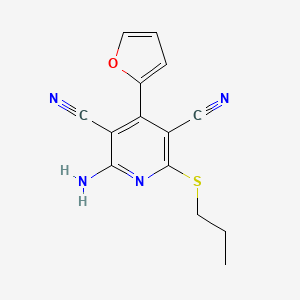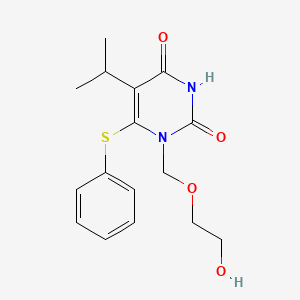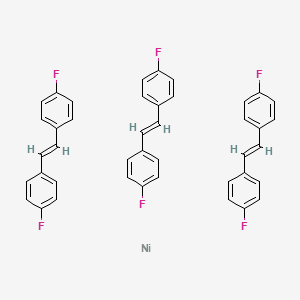
Ni(4-Fstb)3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nickel tris(4-fluorostilbene) (Ni(4-Fstb)3) is a nickel-based organometallic compound. It is characterized by the presence of three 4-fluorostilbene ligands coordinated to a central nickel atom. This compound is notable for its stability and reactivity, making it a valuable catalyst in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ni(4-Fstb)3 involves the reaction of nickel acetylacetonate with 4-fluorostilbene ligands in the presence of a reducing agent such as triethylaluminum. The reaction typically takes place under an inert atmosphere to prevent oxidation. The resulting product is a red solid that is stable for months when stored in a freezer .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes using larger quantities of nickel acetylacetonate, 4-fluorostilbene, and triethylaluminum, and ensuring the reaction is conducted under controlled conditions to maintain product purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Ni(4-Fstb)3 is involved in various types of reactions, including:
Reduction: this compound can participate in reduction reactions, particularly in the presence of strong reducing agents.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include phosphines, bipyridines, and other ligands that can coordinate to the nickel center. Reactions are typically conducted under inert atmospheres to prevent oxidation and degradation of the compound .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in coupling reactions, the products are often carbon-carbon or carbon-nitrogen bonded compounds .
Applications De Recherche Scientifique
Ni(4-Fstb)3 has a wide range of applications in scientific research, including:
Biology: While its direct applications in biology are limited, the compound’s catalytic properties can be leveraged in the synthesis of biologically active molecules.
Medicine: this compound can be used in the synthesis of pharmaceutical intermediates, aiding in the development of new drugs.
Mécanisme D'action
The mechanism by which Ni(4-Fstb)3 exerts its catalytic effects involves the coordination of the 4-fluorostilbene ligands to the nickel center, which stabilizes the nickel in its zero oxidation state. This stabilization allows the nickel to participate in various catalytic cycles, facilitating bond formation and cleavage. The molecular targets and pathways involved depend on the specific reaction being catalyzed .
Comparaison Avec Des Composés Similaires
Similar Compounds
Nickel bis(1,5-cyclooctadiene) (Ni(COD)2): A commonly used nickel catalyst that is highly reactive but less stable in air compared to Ni(4-Fstb)3.
Nickel tris(4-tert-butylstilbene) (Ni(4-tBustb)3): Another nickel-based catalyst with similar stability and reactivity, but with different steric properties due to the tert-butyl groups.
Uniqueness
This compound is unique due to its combination of stability and reactivity. The presence of 4-fluorostilbene ligands provides a protective environment for the nickel center, enhancing its stability against oxidation and degradation. This makes this compound a valuable alternative to other nickel catalysts that require more stringent handling conditions .
Propriétés
Formule moléculaire |
C42H30F6Ni |
|---|---|
Poids moléculaire |
707.4 g/mol |
Nom IUPAC |
1-fluoro-4-[(E)-2-(4-fluorophenyl)ethenyl]benzene;nickel |
InChI |
InChI=1S/3C14H10F2.Ni/c3*15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12;/h3*1-10H;/b3*2-1+; |
Clé InChI |
WNYSUDSQGPJTPC-VRBCMZOBSA-N |
SMILES isomérique |
C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)F)F.C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)F)F.C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)F)F.[Ni] |
SMILES canonique |
C1=CC(=CC=C1C=CC2=CC=C(C=C2)F)F.C1=CC(=CC=C1C=CC2=CC=C(C=C2)F)F.C1=CC(=CC=C1C=CC2=CC=C(C=C2)F)F.[Ni] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


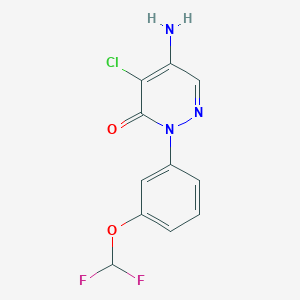
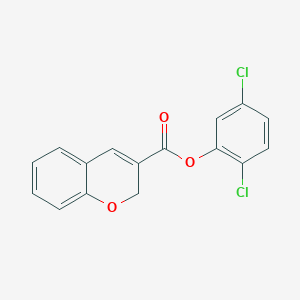
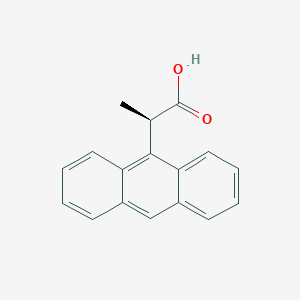
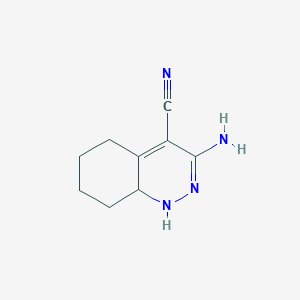
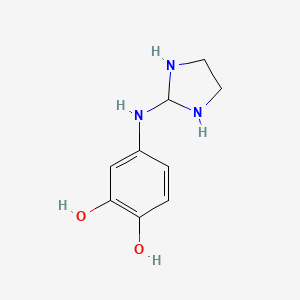
![4-Chloro-5-[(4-chlorophenyl)methoxy]-2-propylpyridazin-3(2H)-one](/img/structure/B12924094.png)
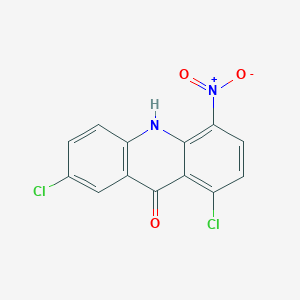

![3,5-Di([1,1'-biphenyl]-4-yl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B12924107.png)
